2,5-Dibromo-3,6-dimethylpyridine
Overview
Description
“2,5-Dibromo-3,6-dimethylpyridine” is a pyridine derivative . It has a molecular weight of 264.95 . The IUPAC name for this compound is 2,5-dibromo-3,6-dimethylpyridine .
Molecular Structure Analysis
The InChI code for “2,5-Dibromo-3,6-dimethylpyridine” is 1S/C7H7Br2N/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “2,5-Dibromo-3,6-dimethylpyridine” are not available, it’s important to note that pyridine derivatives are often used in various chemical reactions due to their unique properties .Physical And Chemical Properties Analysis
“2,5-Dibromo-3,6-dimethylpyridine” has a molecular weight of 264.95 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications
Structural Characterization : The compounds 2,6-dibromo-3,5-dimethylpyridine and 2,6-diiodo-3,5-dimethylpyridine, closely related to 2,5-Dibromo-3,6-dimethylpyridine, exhibit aromatic face-to-face pi-stacking in the solid state, with unique molecular orientations and crystal structures (Pugh, 2006).
Forensic Applications : A Suzuki-Miyaura approach has been developed for synthesizing 3,5-diarylsubstituted 2,4- and 2,6-dimethylpyridines, including derivatives of 2,5-Dibromo-3,6-dimethylpyridine, which are of high forensic importance (Błachut et al., 2006).
Crystal Structure Analysis : The crystal structure of compounds related to 2,5-Dibromo-3,6-dimethylpyridine, such as [3,5-dibromo-2-amino-4,6-dimethylpyridinium] 2 CuCl 4 , provides insights into nonclassical noncovalent interactions controlling structure formation (AlDamen & Haddad, 2011).
Microwave-Assisted Synthesis : Research has explored the synthesis of pyridine 2,6-dicarboxylic acid using microwave irradiation, starting from 2,6-dimethylpyridine, which is structurally similar to 2,5-Dibromo-3,6-dimethylpyridine (Zhang et al., 2010).
Pharmaceutical Properties : The synthesis of 2,4,6-triarylpyridines, structurally related to 2,5-Dibromo-3,6-dimethylpyridine, highlights their broad spectrum of biological and pharmaceutical properties, including use in supramolecular chemistry and potential applications in photodynamic cancer therapy (Maleki, 2015).
Supramolecular Interactions : The crystal structure of 2-amino-3,5-dibromo-4,6-dimethylpyridinium tetrabromocadmate(II) provides insights into noncovalent supramolecular interactions, which are crucial in understanding the properties and applications of compounds like 2,5-Dibromo-3,6-dimethylpyridine (Al-Far & Ali, 2007).
Thermodynamic Properties : Studies on aqueous mixtures of 2,5-dimethylpyridine near the critical demixing point provide valuable data on thermodynamic properties relevant to compounds like 2,5-Dibromo-3,6-dimethylpyridine (Bassiloua et al., 1995).
Acid Surface Characterization : Adsorption studies of 2,6-dimethylpyridine on various surfaces offer insights into the interactions of similar compounds, like 2,5-Dibromo-3,6-dimethylpyridine, with different types of Lewis and Bronsted acid sites (Corma et al., 1984).
Future Directions
properties
IUPAC Name |
2,5-dibromo-3,6-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCRHWXLCJFQPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Br)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355769 | |
Record name | 2,5-dibromo-3,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3,6-dimethylpyridine | |
CAS RN |
38749-93-8 | |
Record name | 2,5-Dibromo-3,6-dimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38749-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-dibromo-3,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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